molecular formula C12H15NO8 B013784 4-nitrophenyl-alpha-D-galactopyranoside CAS No. 7493-95-0

4-nitrophenyl-alpha-D-galactopyranoside

Cat. No. B013784
CAS RN: 7493-95-0
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-IIRVCBMXSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-nitrophenyl-alpha-D-galactopyranoside involves complex chemical reactions. For instance, the synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is achieved through acetalation, acetylation, glycosylation, and deacetylation processes, utilizing compounds such as p-methoxybenzaldehyde-zinc chloride complex and mercuric cyanide as catalysts. These processes result in the formation of crystalline monoacetate and the title disaccharide after O-deacetylation, confirmed by 13C-n.m.r. spectroscopy (Matta, Rana, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl-alpha-D-galactopyranoside derivatives showcases intricate details. For example, the crystal structure of 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate reveals a 4C1 conformation for the pyranoid ring, and the 4-nitrophenyl moiety is essentially planar. This structure is stabilized by several O—H⋯O hydrogen bonds and intermolecular C—H⋯O interactions, forming a sheet lying parallel to the crystal plane (Silva, Alves, & Speziali, 2017).

Chemical Reactions and Properties

4-nitrophenyl-alpha-D-galactopyranoside participates in various chemical reactions, reflecting its chemical properties. The compound’s derivatives, such as beta-D-galactopyranosyl azide, exhibit hydrolytic activities when catalyzed by beta-galactosidase from Escherichia coli, producing galactose and azide ion at significant rates. This activity demonstrates the compound's versatility as a substrate for enzymatic reactions, which is crucial for biochemical applications (Sinnott, 1971).

Scientific Research Applications

  • Specificity Study of Enzymes : It's used to study the specificity of α-galactosidase from Escherichia coli in hydrolyzing galactoside analogs (윤신숙 et al., 1996).

  • Synthesis of Disaccharides : It serves in the synthesis of disaccharides by α-galactosidase from Talaromyces flavus (P. Simerská et al., 2008).

  • Inhibitor of Lactose Transport : It acts as a competitive inhibitor of lactose transport in membrane vesicles from Escherichia coli (G. Rudnick et al., 1976).

  • Regioselective Synthesis of Disaccharides : Newly cloned alpha-galactosidases can use 4-nitrophenylgalactoside as a donor, leading to high regioselectivity in reaction (P. Spangenberg et al., 2000).

  • Study of Energization Effects : It's used to study the effects of energization on the binding of the lactose permease M protein (R. Toci et al., 1980).

  • Assay Sensitivity Enhancement : 2-chloro-4-nitrophenyl α-D-galactopyranoside, a derivative, enhances sensitivity in assays for α-galactosidase (D. Hwang & M. Scott, 1993).

  • Measurement of Enzyme Activity : The hydrolysis of o-nitrophenyl-α-D-galactopyranoside (α-ONPG) measures α-galactosidase activity in Escherichia coli cells (R. Schmitt & B. Rotman, 1966).

  • Protective Activity in Glycobiology : A glycopolymer using 4-nitrophenyl-alpha-D-galactopyranoside protects pig kidney PK15 cells from the cytotoxic effects of human serum (A. Vetere et al., 2002).

  • Photoaffinity Labeling : It's a photoaffinity reagent that specifically inactivates the beta-galactoside transport system in Escherichia coli membrane vesicles (G. Kaczorowski et al., 1980).

  • Assaying Gene Activity : PFONPG is a prototype molecule for assaying gene activity in vivo (Weina Cui et al., 2004).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHRQDFSNCLOZ-IIRVCBMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294432
Record name p-Nitrophenyl α-D-galactopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitrophenyl-alpha-D-galactopyranoside

CAS RN

7493-95-0
Record name p-Nitrophenyl α-D-galactopyranoside
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-Nitrophenyl alpha-D-galactopyranoside
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Record name p-Nitrophenyl α-D-galactopyranoside
Source EPA DSSTox
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Record name p-nitrophenyl α-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Hempel, G Müller, RD Hempel - Zeitschrift fur die Gesamte Innere …, 1981 - europepmc.org
… Measurements of the activity were performed by 4-nitrophenyl-alpha-D-galactopyranoside and 4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrates. Examinations of this enzyme …
Number of citations: 1 europepmc.org
SC King, TH Wilson - Journal of Biological Chemistry, 1990 - Elsevier
… Similar experiments showed that the mutation did not affect the affinity for such commonly studied substrates as 4-nitrophenyl-alpha-D-galactopyranoside and beta-D-galactopyranosyl-1…
GJ Kaczorowski, G LeBlanc… - Proceedings of the …, 1980 - National Acad Sciences
4-Nitrophenyl-alpha-D-galactopyranoside (NPG) was used as a photoaffinity reagent to specifically inactivate the beta-galactoside transport system in Escherichia coli ML 308-225 …
Number of citations: 65 www.pnas.org
DR Georgianna, MJ Hannon, M Marcuschi, S Wu… - Algal Research, 2013 - Elsevier
… One unit of α-galactosidase activity was defined as the amount of enzyme required to hydrolyze one micromole of 4-Nitrophenyl-alpha-D-Galactopyranoside to p-nitrophenol and D-…
Y Miao, Q Zhong - Molecules, 2023 - mdpi.com
… crude enzyme solution was then combined with a citric acid–disodium hydrogen phosphate buffer at a pH of 5.5, to which 250 µL of 1 mmol/L 4-Nitrophenyl-alpha-d-galactopyranoside (…
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
陳尚文 - 2014 - ir.lib.pccu.edu.tw
… 所製備的反應溶液總量為 1,000 μl,分別為 100 μl 的受質 0.1 M 4-Nitrophenyl-alpha-D-galactopyranoside (NPGP) 與 500 μl sodium phosphate buffer (0.2 M, pH 7.4),100 μl 濃度 100 mM …
Number of citations: 0 ir.lib.pccu.edu.tw

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